molecular formula C16H18FN3 B075467 N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline CAS No. 1581-17-5

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline

Cat. No.: B075467
CAS No.: 1581-17-5
M. Wt: 271.33 g/mol
InChI Key: CJJHQGMPOHDAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline typically involves the diazotization of 4-fluoroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include an acidic medium to facilitate the diazotization process. The diazonium salt formed is then reacted with N,N-diethylaniline to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Products can include nitroso compounds and nitro compounds.

    Reduction: The primary products are the corresponding amines.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound are formed.

Scientific Research Applications

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a reagent in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-[(4-bromophenyl)diazenyl]aniline
  • N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • N,N-diethyl-4-[(4-chlorophenyl)diazenyl]aniline

Uniqueness

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions in various applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

1581-17-5

Molecular Formula

C16H18FN3

Molecular Weight

271.33 g/mol

IUPAC Name

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline

InChI

InChI=1S/C16H18FN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3

InChI Key

CJJHQGMPOHDAEG-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F

Pictograms

Irritant

Synonyms

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline

Origin of Product

United States

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